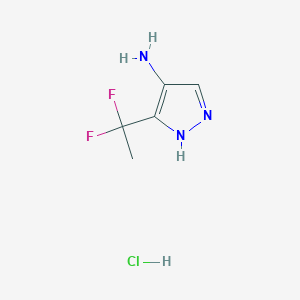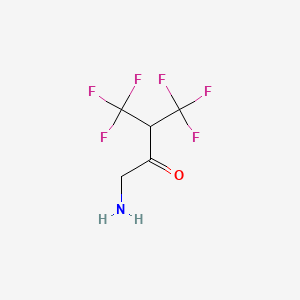
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule imparts high stability, lipophilicity, and resistance to metabolic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one typically involves the introduction of fluorine atoms into the carbon backbone. One common method is the alkylation of a glycine Schiff base with a trifluoromethylating agent under basic conditions. The resultant intermediate is then subjected to further reactions to introduce the amino group and the ketone functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of recyclable chiral auxiliaries and nickel complexes can facilitate the production of enantiomerically pure derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development due to its stability and resistance to metabolic degradation.
Mécanisme D'action
The mechanism of action of 1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the ketone group can participate in various chemical reactions within the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4,4,4-trifluoro-butan-2-ol: Similar structure but with an alcohol group instead of a ketone.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Contains a similar trifluoromethyl group but with different functional groups.
4,4,4-Trifluoro-2-methyl-1-butanol: Another fluorinated compound with a different substitution pattern.
Uniqueness
1-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one is unique due to its combination of an amino group, a ketone group, and multiple trifluoromethyl groups. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.
Propriétés
Formule moléculaire |
C5H5F6NO |
|---|---|
Poids moléculaire |
209.09 g/mol |
Nom IUPAC |
1-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-one |
InChI |
InChI=1S/C5H5F6NO/c6-4(7,8)3(2(13)1-12)5(9,10)11/h3H,1,12H2 |
Clé InChI |
ITDDDHAXTXOCMU-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)C(C(F)(F)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


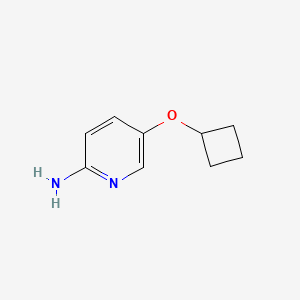
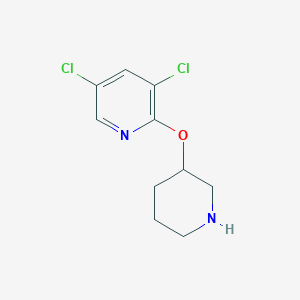
![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)

![2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)


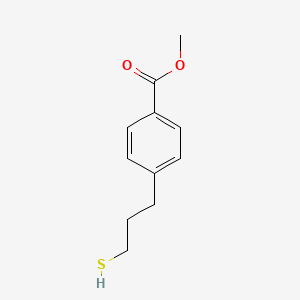
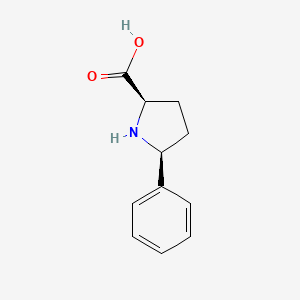

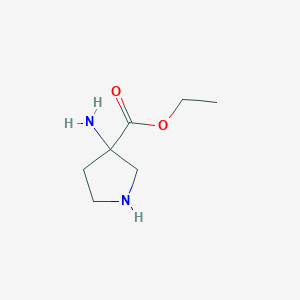
![Imidazo[1,2-a][1,3,5]triazin-2-amine](/img/structure/B13520076.png)
